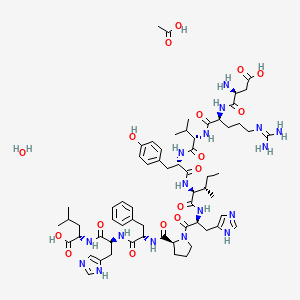
3-(2-(2,4-Dichlorophenyl)-2-hydroxyethyl)-3,4-imidazolidinedione
説明
3-(2-(2,4-Dichlorophenyl)-2-hydroxyethyl)-3,4-imidazolidinedione, commonly known as Dantrolene, is a skeletal muscle relaxant that is used in the treatment of muscle spasticity, particularly in patients with spinal cord injuries, cerebral palsy, and multiple sclerosis. Dantrolene works by blocking the release of calcium ions from the sarcoplasmic reticulum, which prevents muscle contraction.
作用機序
Dantrolene works by blocking the release of calcium ions from the sarcoplasmic reticulum, which prevents muscle contraction. Specifically, Dantrolene binds to the ryanodine receptor on the sarcoplasmic reticulum, preventing the release of calcium ions into the cytoplasm of the muscle cell. This results in relaxation of the muscle.
Biochemical and Physiological Effects:
Dantrolene has several biochemical and physiological effects, including reducing muscle tone, decreasing muscle contractility, and reducing muscle spasms. Dantrolene has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using Dantrolene in lab experiments is that it is a well-established and widely used muscle relaxant, with a known mechanism of action. This makes it a useful tool for studying muscle physiology and function. However, one limitation is that Dantrolene is not selective for skeletal muscle and can also affect smooth muscle and cardiac muscle, which may complicate interpretation of results.
将来の方向性
There are several potential future directions for research on Dantrolene. One area of interest is the development of more selective ryanodine receptor modulators that can target specific types of muscle tissue without affecting other types of muscle. Another area of interest is the potential use of Dantrolene in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the neuroprotective effects of Dantrolene and how it may be useful in the treatment of these conditions.
合成法
Dantrolene can be synthesized through a multistep process involving the reaction of 2,4-dichlorobenzaldehyde with ethyl acetoacetate to form 2-(2,4-dichlorophenyl)-2-hydroxyethylidene ethyl acetoacetate. This intermediate is then reacted with urea to form 3-(2-(2,4-dichlorophenyl)-2-hydroxyethyl)-3,4-imidazolidinedione.
科学的研究の応用
Dantrolene has been extensively studied for its potential therapeutic applications in a variety of conditions, including malignant hyperthermia, neurodegenerative diseases, and spasticity. In malignant hyperthermia, Dantrolene is used to prevent and treat the severe muscle contractions and hyperthermia that can occur in response to certain anesthetic agents. In neurodegenerative diseases, Dantrolene has been shown to have neuroprotective effects and may be useful in the treatment of conditions such as Parkinson's disease and Alzheimer's disease. In spasticity, Dantrolene is used to reduce muscle tone and improve mobility in patients with conditions such as cerebral palsy and multiple sclerosis.
特性
IUPAC Name |
3-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]-3-oxidoimidazolidin-3-ium-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O3/c12-7-1-2-8(9(13)3-7)10(16)5-15(18)6-14-4-11(15)17/h1-3,10,14,16H,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSVHVVUFNMVQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)[N+](CN1)(CC(C2=C(C=C(C=C2)Cl)Cl)O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50991479 | |
| Record name | 3-[2-(2,4-Dichlorophenyl)-2-hydroxyethyl]-3-oxo-3lambda~5~-imidazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50991479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(2,4-Dichlorophenyl)-2-hydroxyethyl)-3,4-imidazolidinedione | |
CAS RN |
71162-56-6 | |
| Record name | 3,4-Imidazolidinedione, 3-(2-(2,4-dichlorophenyl)-2-hydroxyethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071162566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[2-(2,4-Dichlorophenyl)-2-hydroxyethyl]-3-oxo-3lambda~5~-imidazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50991479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-{[(3,4-Dimethylphenyl)amino]methyl}phenol](/img/structure/B6596080.png)





